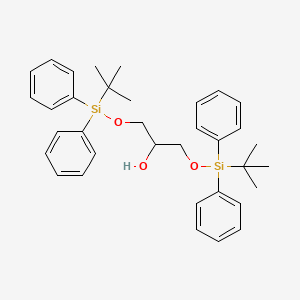

1,3-di-O-tert-butyldiphenylsilylglycerol

Description

1,3-Di-O-tert-butyldiphenylsilylglycerol is a synthetic glycerol derivative in which the hydroxyl groups at the 1- and 3-positions are protected by tert-butyldiphenylsilyl (TBDPS) groups. This compound is commonly utilized in organic synthesis as an intermediate for constructing enantiopure glycerolipids, phospholipids, or other chiral molecules due to the steric bulk and stability of the TBDPS protecting group. The tert-butyldiphenylsilyl moiety enhances solubility in non-polar solvents and provides resistance to acidic and basic conditions, making it ideal for multi-step synthetic pathways .

Properties

IUPAC Name |

1,3-bis[[tert-butyl(diphenyl)silyl]oxy]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O3Si2/c1-34(2,3)39(30-19-11-7-12-20-30,31-21-13-8-14-22-31)37-27-29(36)28-38-40(35(4,5)6,32-23-15-9-16-24-32)33-25-17-10-18-26-33/h7-26,29,36H,27-28H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXSFADJOJNBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O3Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1,3-di-O-tert-butyldiphenylsilylglycerol can be synthesized through several methods. One common synthetic route involves the protection of glycerol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound.

Chemical Reactions Analysis

1,3-di-O-tert-butyldiphenylsilylglycerol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding aldehydes or ketones.

Reduction: It can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to yield alcohols.

Scientific Research Applications

1,3-di-O-tert-butyldiphenylsilylglycerol has several applications in scientific research:

Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.

Biology: This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

Medicine: It plays a role in the development of drug delivery systems and prodrugs.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-di-O-tert-butyldiphenylsilylglycerol involves the protection of hydroxyl groups through the formation of stable silyl ethers. This protection prevents unwanted reactions at these sites, allowing for selective modifications elsewhere on the molecule. The tert-butyldiphenylsilyl groups can be removed under specific conditions, revealing the original hydroxyl functionalities .

Comparison with Similar Compounds

Comparison with Structurally Similar Glycerol Derivatives

Functional Group Variations

The key distinction between 1,3-di-O-tert-butyldiphenylsilylglycerol and analogous compounds lies in the choice of protecting groups and their positions on the glycerol backbone. Below is a comparative analysis:

Key Observations :

- Stability : The TBDPS group in 1,3-di-O-TBDPS-glycerol offers superior stability under acidic/basic conditions compared to benzyl or acyl groups, which are more labile .

- Steric Effects: The bulky TBDPS group impedes nucleophilic attacks at protected positions, enabling selective functionalization at the unprotected 2-OH position. This contrasts with 1,3-dilinolenin, where unsaturated acyl chains introduce conformational flexibility .

- Solubility : Unlike DOPC, which forms micelles in aqueous systems, 1,3-di-O-TBDPS-glycerol is exclusively soluble in organic solvents like toluene or THF, limiting its use in biological systems but favoring synthetic chemistry applications .

Research Findings and Data

Spectroscopic Characterization

Commercial Availability

Biological Activity

1,3-di-O-tert-butyldiphenylsilylglycerol is a silane derivative of glycerol that has garnered interest in various fields of biological and medicinal chemistry. Its unique structure, characterized by the presence of bulky tert-butyldiphenylsilyl groups, enhances its stability and solubility, making it a valuable compound for research and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight: 318.53 g/mol

CAS Number: 1096143-XX-X

The bulky tert-butyldiphenylsilyl groups provide steric protection to the hydroxyl functionalities of glycerol, which may influence its biological interactions and reactivity.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound has been shown to interact with specific enzymes and receptors, leading to alterations in cellular signaling processes.

- Enzyme Inhibition: Studies indicate that the compound can inhibit certain enzymes involved in lipid metabolism, potentially influencing pathways related to obesity and diabetes.

- Receptor Modulation: It may act as a modulator of G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antioxidant Properties: The compound exhibits significant antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models.

- Anti-inflammatory Effects: In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

- Neuroprotective Effects: Preliminary research indicates neuroprotective properties, potentially beneficial in neurodegenerative conditions.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a dose-dependent reduction in free radical levels, outperforming some standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 65 |

| 100 | 75 | 85 |

Study 2: Anti-inflammatory Activity

In a cellular model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced TNF-alpha levels by approximately 40% compared to control groups.

| Treatment Group | TNF-alpha Levels (pg/mL) |

|---|---|

| Control | 200 |

| LPS Only | 300 |

| LPS + Compound (50 µM) | 180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.